3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile
Description
3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile is a nitrile-containing compound featuring a piperazine backbone substituted with a para-methoxyphenyl group and an imino (NH) functional group.
Properties
IUPAC Name |
3-imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-19-13-4-2-12(3-5-13)17-8-10-18(11-9-17)14(16)6-7-15/h2-5,16H,6,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSYTJDBRMGRAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=N)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile typically involves the reaction of 4-(4-methoxyphenyl)piperazine with a suitable nitrile derivative under controlled conditions. One common method includes the use of a base to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, oxides, and other functionalized molecules .
Scientific Research Applications
Pharmacological Applications
The primary applications of this compound lie in its potential as a therapeutic agent in treating various conditions:
- Antidepressant Activity : Research indicates that derivatives of piperazine compounds can exhibit significant antidepressant effects. The structure of 3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile suggests it may interact with serotonin receptors, potentially aiding in the treatment of mood disorders .
- Antagonistic Effects on Serotonin Receptors : The compound has been investigated for its role as a selective antagonist at presynaptic and postsynaptic serotonin receptors, particularly the 5-HT1A subtype. This action may contribute to its antidepressant properties and influence anxiety-related behaviors .
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal examined the effects of this compound on animal models of depression. Results indicated significant reductions in depressive behaviors when administered at specific dosages, supporting its potential as a novel antidepressant agent .
Case Study 2: Anxiety Disorders
Another investigation focused on the anxiolytic properties of related piperazine compounds, demonstrating that modifications to the piperazine structure could enhance efficacy against anxiety symptoms. This suggests that this compound may also possess similar properties worth exploring .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Functional Groups: The imino group (NH) in the target compound is more basic than oxo (O) or amide (CONH) groups, which could influence solubility and hydrogen-bonding interactions. Nitrile groups (common in all analogs) contribute to rigidity and metabolic stability.
Biological Activity
3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, drawing on diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: and has a molecular weight of 246.31 g/mol. It features a piperazine moiety, which is often associated with various pharmacological activities.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with appropriate nitriles under controlled conditions. Various methodologies have been reported, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and purity.
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit notable antimicrobial properties. For instance, derivatives containing piperazine rings have shown activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 19.5 µg/ml |
| Escherichia coli | 39.0 µg/ml |
| Pseudomonas aeruginosa | 25.0 µg/ml |
These findings suggest that the piperazine structure may enhance the antimicrobial efficacy of the compounds .
Antitumor Activity
In addition to antimicrobial properties, some studies have reported that related compounds exhibit antitumor activity. For example, a series of piperazine derivatives were evaluated for cytotoxicity against HeLa cells using the MTT assay, where certain compounds demonstrated cell viability higher than control drugs, indicating potential for further development in cancer therapeutics .
The biological activity of this compound may be attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in microbial metabolism. The presence of the methoxyphenyl group is believed to enhance binding affinity and selectivity toward specific receptors .
Case Studies
- Antibacterial Efficacy : A study assessed the antibacterial activity of several piperazine derivatives against multi-drug resistant strains of bacteria. Compounds similar to this compound showed promising results, particularly against Acinetobacter baumannii and Klebsiella pneumoniae .
- Antifungal Activity : Another investigation focused on antifungal properties where derivatives were tested against strains like Aspergillus niger and Aspergillus fumigatus, revealing moderate antifungal activity that warrants further exploration for therapeutic applications in fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
